5-Bromo-2-(2-fluorobenzyloxy)pyridine
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Overview
Description
5-Bromo-2-(2-fluorobenzyloxy)pyridine: is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.1083632 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 2-fluorobenzyloxy group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoropyridine and 2-fluorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Reaction Mechanism: The 2-fluorobenzyl alcohol undergoes a nucleophilic substitution reaction with 5-bromo-2-fluoropyridine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-fluorobenzyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydride are used to deprotonate the nucleophile.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used as a building block in the synthesis of complex organic molecules.
Biology:
Biological Probes: It can be used to create biological probes for studying cellular processes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Agrochemicals: It is used in the production of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorobenzyloxy)pyridine involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the nucleophile .
Comparison with Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but lacks the 2-fluorobenzyloxy group.
2-Bromo-5-fluoropyridine: Another related compound used in similar reactions.
Uniqueness: 5-Bromo-2-(2-fluorobenzyloxy)pyridine is unique due to the presence of both bromine and 2-fluorobenzyloxy groups, which enhance its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-6-12(15-7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFFCRXNJVTSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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